molecular formula C8H12O2 B1607157 Cyclohept-4-enecarboxylic acid CAS No. 1614-73-9

Cyclohept-4-enecarboxylic acid

Cat. No.: B1607157
CAS No.: 1614-73-9
M. Wt: 140.18 g/mol
InChI Key: MVALBWJIVQGSGK-UHFFFAOYSA-N
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Description

Cyclohept-4-enecarboxylic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Properties

Cyclohept-4-enecarboxylic acid has been a subject of interest in various chemical synthesis studies. For instance, Dean et al. (1968) explored its reaction with sulfuric acid, which led to improved preparation methods for specific lactones and provided insights into the chemical and light absorption properties of the resulting compounds (Dean et al., 1968). Similarly, Yoon and Cho (2015) demonstrated a palladium-catalyzed cyclization of related acids, highlighting its potential in creating complex organic structures (Yoon & Cho, 2015).

Role in Organic Electrochemical Reactions

The acid's derivatives have been studied for their behavior in electro-organic reactions. Hawkes et al. (1976) investigated the oxidation of cyclohex-2-enecarboxylate ions, revealing the dependency of products on carboxylate concentration and shedding light on the mechanisms of these reactions (Hawkes et al., 1976).

Conformational Analysis and Foldamer Building Blocks

In biochemical research, derivatives of this compound have been utilized as building blocks for foldamers – structures that mimic biological macromolecules. Kwon et al. (2015) explored cis-2-Aminocyclohex-4-enecarboxylic acid as a new component for helical foldamers, contributing to the understanding of these synthetic structures in mimicking biological molecules (Kwon et al., 2015).

Stereoselective Synthesis

Research into the stereoselective synthesis of compounds has also involved this acid. For example, Ghatak et al. (1976) studied the stereochemically controlled synthesis of certain bicyclic compounds, showcasing the acid's role in producing structurally specific organic molecules (Ghatak et al., 1976).

Catalysis and Reaction Mechanisms

Further investigations include understanding the role of this compound in catalysis and reaction mechanisms. Utley et al. (1995) conducted studies on the electrochemical hydrodimerisation of methyl 4-tert-Butylcyclohex-1-enecarboxylate, providing insights into the reaction mechanisms and stereochemistry of such processes (Utley et al., 1995).

Properties

IUPAC Name

cyclohept-4-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h1-2,7H,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVALBWJIVQGSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303523
Record name Cyclohept-4-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614-73-9
Record name 1614-73-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohept-4-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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